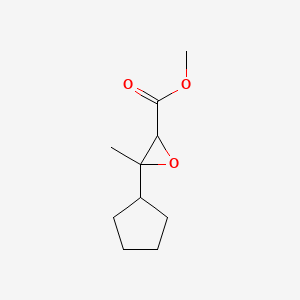
Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its unique structure, which includes a cyclopentyl ring and an oxirane (epoxide) ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate typically involves the reaction of cyclopentylmethyl ketone with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols .
Scientific Research Applications
Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate: Unique due to its specific structure and reactivity.
Cyclopentylmethyl ketone: Precursor in the synthesis of the compound.
Epoxides: General class of compounds with similar reactivity due to the presence of the oxirane ring.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring and an oxirane ring, which imparts specific reactivity and stability. This makes it a valuable compound for research and industrial applications .
Biological Activity
Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate is a synthetic organic compound characterized by its oxirane (epoxide) structure. This compound has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and drug development.
Chemical Structure and Properties
- Molecular Formula : C10H16O3
- Molecular Weight : 184.24 g/mol
- Functional Groups : Contains an oxirane ring and a carboxylate ester.
The unique epoxide structure of this compound allows it to participate in various chemical reactions, particularly nucleophilic substitutions and ring-opening reactions, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with epoxide functionality, such as this compound, often exhibit significant biological activity through their interactions with enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. This mechanism is particularly relevant in drug design, where such compounds may serve as enzyme inhibitors.
- Enzyme Inhibition : The compound's ability to form covalent bonds with amino acids in enzymes suggests a mechanism of action that involves the inhibition of specific enzymatic pathways.
- Target Interactions : Studies have shown that similar compounds can interact with various biological targets, leading to altered metabolic pathways and potential therapeutic effects.
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The results indicated that the compound could act as an inhibitor, affecting the metabolism of other drugs and potentially leading to drug-drug interactions.
Case Study 2: Anticancer Activity
Another research effort explored the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for cancer therapy. The mechanism was attributed to apoptosis induction through caspase activation.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-10(7-5-3-4-6-7)8(13-10)9(11)12-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
QQQBESGAXFZCIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















